molecular formula C24H21N3O2 B227917 1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one

1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one

Número de catálogo B227917
Peso molecular: 383.4 g/mol
Clave InChI: REMBNEUDSFCILU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BIX-01294 and has been found to have a variety of effects on the human body. In

Mecanismo De Acción

BIX-01294 inhibits the activity of G9a, a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with gene silencing and heterochromatin formation. By inhibiting G9a, BIX-01294 reduces the level of H3K9 methylation and promotes gene expression and euchromatin formation. BIX-01294 has also been shown to inhibit the activity of other histone lysine methyltransferases, such as GLP, SUV39H1, and SETDB1, although with lower potency.
Biochemical and Physiological Effects:
BIX-01294 has a variety of biochemical and physiological effects on the human body. In cancer cells, BIX-01294 induces apoptosis and cell cycle arrest, reduces cell migration and invasion, and sensitizes cells to chemotherapy. In neuronal cells, BIX-01294 improves synaptic plasticity, reduces neuroinflammation, and protects against oxidative stress and excitotoxicity. In embryonic stem cells, BIX-01294 promotes self-renewal and pluripotency by maintaining the expression of key stem cell genes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BIX-01294 has several advantages for lab experiments, including its high potency and specificity for G9a inhibition, its ability to penetrate the blood-brain barrier and reach the central nervous system, and its low toxicity and side effects. However, BIX-01294 also has some limitations, such as its poor solubility in aqueous solutions, its instability in light and air, and its potential off-target effects on other histone lysine methyltransferases.

Direcciones Futuras

There are several future directions for research on BIX-01294, including:
1. Development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Investigation of the role of G9a inhibition in other diseases and biological processes, such as inflammation, metabolism, and aging.
3. Identification of the downstream targets of G9a inhibition and their functional significance in cancer and neurodegeneration.
4. Evaluation of the therapeutic potential of BIX-01294 and other G9a inhibitors in preclinical and clinical trials.
5. Development of new synthetic routes and chemical modifications of BIX-01294 to improve its solubility, stability, and bioavailability.

Métodos De Síntesis

BIX-01294 can be synthesized by reacting 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid with 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound can be purified by column chromatography to obtain BIX-01294 in high yield and purity.

Aplicaciones Científicas De Investigación

BIX-01294 has been widely studied for its potential therapeutic applications in cancer, neurological disorders, and epigenetic regulation. In cancer research, BIX-01294 has been found to inhibit the activity of histone lysine methyltransferase G9a, which is overexpressed in many cancers and contributes to tumor growth and metastasis. BIX-01294 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In neurological disorders, BIX-01294 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In epigenetic regulation, BIX-01294 has been used to study the role of histone lysine methylation in gene expression and chromatin structure.

Propiedades

Nombre del producto

1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one

Fórmula molecular

C24H21N3O2

Peso molecular

383.4 g/mol

Nombre IUPAC

1-benzyl-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzimidazol-2-one

InChI

InChI=1S/C24H21N3O2/c28-23(25-15-14-19-10-4-5-11-20(19)25)17-27-22-13-7-6-12-21(22)26(24(27)29)16-18-8-2-1-3-9-18/h1-13H,14-17H2

Clave InChI

REMBNEUDSFCILU-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

SMILES canónico

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.